molecular formula C8H6F4N2O B3039306 2-Fluoro-5-(trifluoromethyl)phenylurea CAS No. 1009068-29-4

2-Fluoro-5-(trifluoromethyl)phenylurea

Cat. No.: B3039306
CAS No.: 1009068-29-4
M. Wt: 222.14 g/mol
InChI Key: AXIWSBMKUQLHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to the class of chitin synthesis inhibitors, which are used as insecticides to control the growth and development of various insect pests.

Preparation Methods

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenylurea typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential as an insecticide due to its ability to inhibit chitin synthesis in insects, disrupting their growth and development.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific biological pathways.

    Industry: It is used in the production of agrochemicals and other industrial applications where fluorinated compounds are desired for their stability and reactivity.

Mechanism of Action

The primary mechanism of action of 2-Fluoro-5-(trifluoromethyl)phenylurea is the inhibition of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to the disruption of the insect’s growth and development. The compound targets the enzyme chitin synthase, preventing the formation of chitin and ultimately leading to the death of the insect.

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethyl)phenylurea can be compared with other chitin synthesis inhibitors such as diflubenzuron and lufenuron. While all these compounds share a similar mechanism of action, this compound is unique due to its specific fluorine and trifluoromethyl substitutions, which can enhance its stability and reactivity. Other similar compounds include:

    Diflubenzuron: Another chitin synthesis inhibitor used as an insecticide.

    Lufenuron: A benzoylurea pesticide that inhibits chitin synthesis in insects.

Biological Activity

2-Fluoro-5-(trifluoromethyl)phenylurea is an organic compound recognized for its significant biological activity, particularly as a chitin synthesis inhibitor. This compound has garnered attention in agricultural applications, especially in pest control, due to its ability to disrupt the growth and development of various insect pests.

The primary biological activity of this compound is attributed to its inhibition of chitin synthesis. Chitin is a vital component of the exoskeletons in insects, and its disruption leads to impaired growth and eventual mortality of these pests. The compound specifically targets the enzyme chitin synthase, which is crucial for the production of chitin, thereby providing an effective mechanism for pest control.

Table 1: Comparison of Chitin Synthesis Inhibitors

Compound NameMechanism of ActionUnique Features
This compoundInhibits chitin synthesisEnhanced stability and reactivity due to fluorine substitutions
DiflubenzuronInhibits chitin synthesisBroad-spectrum insecticide
LufenuronInhibits chitin synthesisBenzoylurea pesticide with unique structural properties
2-Fluoro-4-(trifluoromethyl)phenylureaInhibits chitin synthesisSimilar structure but different substitution pattern

Biological Activity in Research

Research studies have explored the interactions of this compound with biological targets. The presence of fluorine atoms enhances its binding affinity and specificity towards enzymes or receptors involved in biological pathways, contributing to its effectiveness as both an insecticide and potential pharmaceutical agent.

Case Studies

  • Insecticidal Efficacy : A study demonstrated that the application of this compound resulted in significant mortality rates among treated insect populations. The compound was found to effectively disrupt normal development stages, leading to a reduction in pest populations in controlled environments.
  • Inflammatory Response Modulation : Another research effort highlighted the potential anti-inflammatory properties of compounds structurally related to this compound. These studies indicated that similar compounds could inhibit chemotaxis in monocytes/macrophages, suggesting a broader application in immunological contexts .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through various assays assessing its bioactivity. Notably, its impact on cell viability and inflammatory markers has been documented:

Table 2: In Vitro Biological Activities

Activity TypeAssay TypeResult (IC50/μM)
Antimicrobial ActivityAgainst Staphylococcus aureusSignificant activity observed at low concentrations
Anti-inflammatory PotentialMonocyte chemotaxis inhibitionIC50 = 5 mg/kg

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIWSBMKUQLHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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